N-(2-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
This compound features a 1H-indole core substituted at the 1-position with an acetamide group bearing a 2-ethoxyphenyl moiety. At the 2-position of the indole ring, a 1,3,4-oxadiazole heterocycle is attached, further substituted with a 2-methylpropyl (isobutyl) group. The isobutyl substituent on the oxadiazole may modulate steric and lipophilic interactions, impacting target binding .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-4-30-21-12-8-6-10-18(21)25-22(29)15-28-19-11-7-5-9-17(19)14-20(28)24-27-26-23(31-24)13-16(2)3/h5-12,14,16H,4,13,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAIMFDEMKWQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reactions: The final step involves coupling the indole core with the oxadiazole ring and the ethoxyphenyl group through amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Oxadiazole vs. Thiadiazole Derivatives
- Target Compound : The 1,3,4-oxadiazole core contains two nitrogen atoms and one oxygen atom, favoring hydrogen-bonding and dipole interactions.
- Thiadiazole Analogs (e.g., compounds in ): Replacement of oxygen with sulfur (e.g., 1,3,4-thiadiazoles) increases lipophilicity and alters electronic properties. For instance, compound 5e (1,3,4-thiadiazole) exhibits a melting point of 132–134°C, lower than many oxadiazole derivatives, suggesting differences in crystallinity .
Substituent Effects on the Aromatic Ring
- 2-Ethoxyphenyl vs. Trifluoromethylphenyl (): The trifluoromethyl group in 2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is strongly electron-withdrawing, which may enhance metabolic stability but reduce solubility compared to the ethoxy group .
Oxadiazole Substitution Patterns
- Isobutyl vs. Diphenylmethyl (): The diphenylmethyl group in 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide introduces significant steric hindrance, likely reducing enzymatic degradation but limiting bioavailability compared to the smaller isobutyl group .
Table 1: Key Properties of Selected Analogous Compounds
Key Research Findings
- Synthetic Accessibility : Thiadiazole derivatives () are synthesized in moderate-to-high yields (68–88%), comparable to oxadiazole analogs. However, oxadiazoles often require regioselective alkylation (e.g., S-alkylation in ) .
- Bioactivity Correlations : Electron-withdrawing groups (e.g., trifluoromethyl) enhance target affinity in some enzyme assays, while electron-donating groups (e.g., ethoxy) improve solubility .
- Thermal Stability: Oxadiazole-phthalazinone hybrids () exhibit high melting points (>300°C), suggesting robust crystallinity, though this may limit formulation flexibility .
Biological Activity
N-(2-ethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide (CAS No. 946280-14-4) is a synthetic organic compound classified as an indole derivative. Its complex structure features an indole core, an oxadiazole ring, and an ethoxyphenyl group, which contribute to its diverse biological activities and potential applications in various fields of research.
Chemical Structure
The IUPAC name of the compound is N-(2-ethoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide. The molecular formula is , and it has a molecular weight of approximately 414.49 g/mol. Below is a summary of its structural characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 414.49 g/mol |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways associated with cell proliferation, apoptosis, and inflammation.
Molecular Targets
The compound may affect:
- Enzymes : It potentially inhibits certain enzymes involved in metabolic pathways.
- Receptors : It may interact with various receptor types, influencing cellular responses.
Biological Effects
Research indicates that this compound exhibits several biological effects:
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by down-regulating estrogen receptors and inhibiting tumor growth .
- Antimicrobial Properties : Some studies have shown that it can inhibit bacterial growth through its interaction with bacterial RNA polymerase.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by influencing cytokine production.
Study 1: Anticancer Properties
In a study examining the anticancer effects of various indole derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive bacteria. The compound's ability to bind to bacterial RNA polymerase was identified as a key mechanism behind its antimicrobial action.
Study 3: Anti-inflammatory Effects
Research published in pharmacological journals indicated that the compound could reduce inflammation in animal models by decreasing levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
